cis,cis-1,9-Cyclohexadecadiene

Catalog No.
S3341026
CAS No.
4277-06-9
M.F
C16H28
M. Wt
220.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis,cis-1,9-Cyclohexadecadiene

CAS Number

4277-06-9

Product Name

cis,cis-1,9-Cyclohexadecadiene

IUPAC Name

(1Z,9Z)-cyclohexadeca-1,9-diene

Molecular Formula

C16H28

Molecular Weight

220.39 g/mol

InChI

InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1-,16-15-

InChI Key

QCSDLMPAQMQZOE-UHFFFAOYSA-N

SMILES

C1CCCC=CCCCCCCC=CCC1

Canonical SMILES

C1CCCC=CCCCCCCC=CCC1

Description

The exact mass of the compound cis,cis-1,9-Cyclohexadecadiene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cis,cis-1,9-Cyclohexadecadiene is a cyclic diene with the molecular formula C₁₆H₂₈. This compound consists of a sixteen-carbon chain featuring two double bonds located at the first and ninth positions, both in the cis configuration. Its structure allows for unique reactivity patterns, particularly in cycloaddition and polymerization reactions. The compound is notable for its potential applications in organic synthesis and materials science due to its ability to participate in various

  • Metathesis Reactions: This compound can participate in olefin metathesis reactions, which involve the exchange of alkyl groups between alkenes. The reaction is catalyzed by various metal catalysts, such as those based on ruthenium. These reactions can lead to the formation of new olefins and are reversible, allowing for the generation of both cis and trans isomers .
  • Oxidation Reactions: Selective oxidation methods can convert cis,cis-1,9-cyclohexadecadiene into various functionalized products. For instance, oxidation processes can yield alcohols or ketones depending on the reaction conditions and catalysts used .
  • Polymerization: The diene's structure makes it suitable for polymerization reactions, creating polymers with specific properties that can be tailored for various applications.

Cis,cis-1,9-Cyclohexadecadiene can be synthesized through several methods:

  • Diels-Alder Reaction: This method involves a cycloaddition reaction between a diene and a dienophile, producing cyclic compounds. The use of specific catalysts can enhance selectivity towards the desired isomeric forms.
  • Metathesis Reactions: As previously mentioned, metathesis can be employed to synthesize this compound from simpler olefins or other cyclic dienes using appropriate catalysts like Grubbs' catalyst .
  • Hydrogenation of Dienes: Starting from more complex polyunsaturated compounds, selective hydrogenation can yield cis,cis-1,9-cyclohexadecadiene.

Cis,cis-1,9-Cyclohexadecadiene has several practical applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Due to its polymerizable nature, it can be used in creating advanced materials with specific mechanical and thermal properties.
  • Catalysis: The compound is utilized in catalytic systems for organic synthesis processes, enhancing reaction efficiency and selectivity .

Studies focusing on the interactions of cis,cis-1,9-cyclohexadecadiene with other chemicals reveal its potential as a reactive intermediate in various synthetic pathways. Its participation in metathesis and oxidation reactions highlights its versatility as a building block for more complex molecules. Further exploration into its interactions with biological systems could provide insights into potential health impacts or therapeutic uses.

Cis,cis-1,9-Cyclohexadecadiene shares structural similarities with other cyclic dienes. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
1,3-CyclohexadieneTwo double bonds at positions 1 and 3More reactive due to conjugation
1,4-CyclohexadieneTwo double bonds at positions 1 and 4Less sterically hindered than cis,cis form
2,4-HexadienalContains an aldehyde functional groupExhibits different reactivity due to polarity
2-Methyl-1,3-butadieneMethyl substituent on a dieneUsed in synthetic rubber production

Cis,cis-1,9-Cyclohexadecadiene's unique configuration allows it to engage in specific reactions that may not be available to its analogs. Its dual cis double bonds provide distinct steric and electronic properties that influence its reactivity profile compared to other cyclic dienes.

XLogP3

7.1

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

4277-06-9

General Manufacturing Information

1,9-Cyclohexadecadiene: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-07-26

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